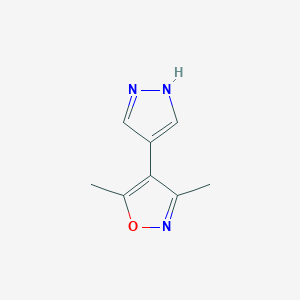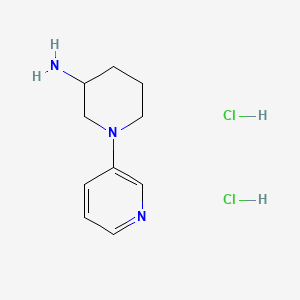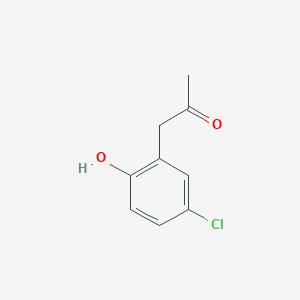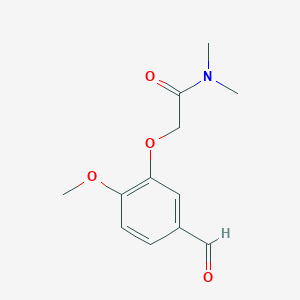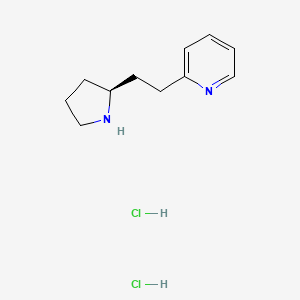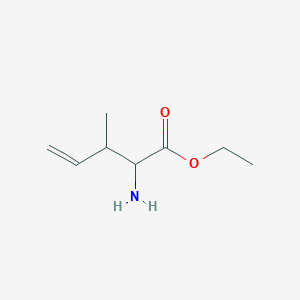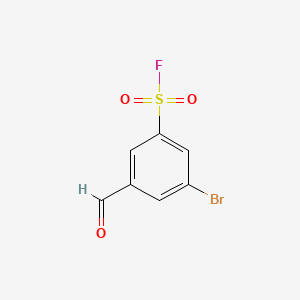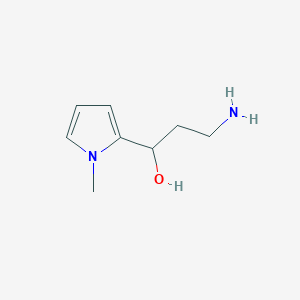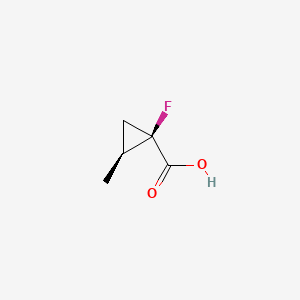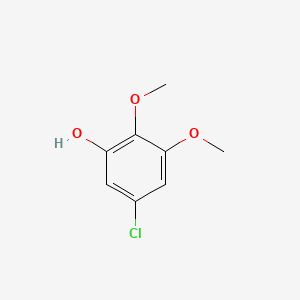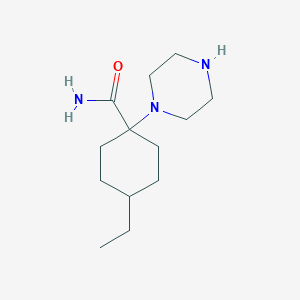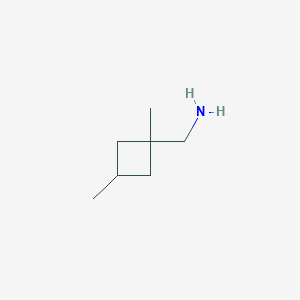
(1,3-Dimethylcyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dimethylcyclobutyl)methanamine is an organic compound with the molecular formula C7H15N It is a derivative of cyclobutane, where two methyl groups are attached to the 1 and 3 positions of the cyclobutane ring, and a methanamine group is attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylcyclobutyl)methanamine typically involves the cyclization of suitable precursors followed by the introduction of the methanamine group. One common method involves the reaction of 1,3-dimethylcyclobutanone with ammonia or an amine source under reducing conditions to form the desired amine. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as the purification of intermediates, control of reaction temperature and pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dimethylcyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated amines.
Aplicaciones Científicas De Investigación
(1,3-Dimethylcyclobutyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,3-Dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylmethanamine: A similar compound with a cyclobutane ring and a methanamine group, but without the methyl substitutions.
(1,2-Dimethylcyclobutyl)methanamine: A compound with methyl groups at the 1 and 2 positions of the cyclobutane ring.
(1,3-Dimethylcyclopentyl)methanamine: A compound with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
(1,3-Dimethylcyclobutyl)methanamine is unique due to the specific positioning of the methyl groups on the cyclobutane ring, which can influence its chemical reactivity and biological activity. The presence of the methanamine group also provides versatility in its applications across different fields of research.
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
(1,3-dimethylcyclobutyl)methanamine |
InChI |
InChI=1S/C7H15N/c1-6-3-7(2,4-6)5-8/h6H,3-5,8H2,1-2H3 |
Clave InChI |
RFDRMEPBOMJDMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


